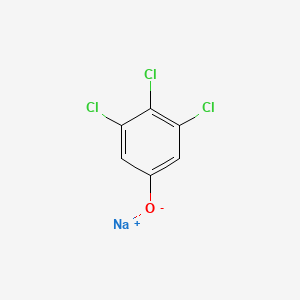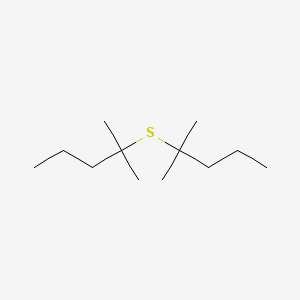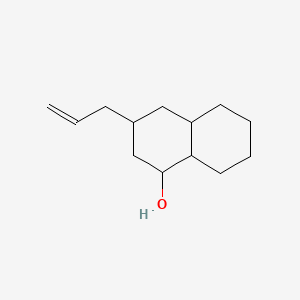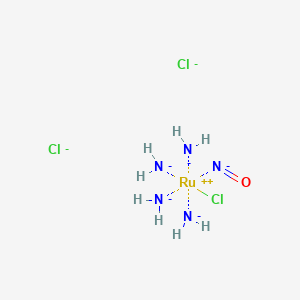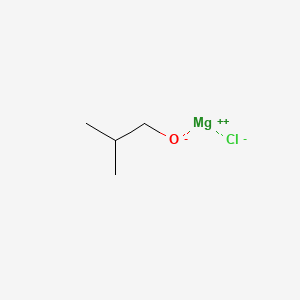
Chloro(2-methylpropan-1-olato)magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(2-methylpropan-1-olato)magnesium is an organomagnesium compound with the molecular formula C4H9ClMgO. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the Grignard reagents family, which are widely utilized in various chemical reactions due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(2-methylpropan-1-olato)magnesium is typically synthesized by reacting magnesium with 2-chloro-2-methylpropan-1-ol in an anhydrous or dry solvent to maintain the reaction’s effectiveness . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen in the air.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity magnesium and 2-chloro-2-methylpropan-1-ol, along with advanced equipment to ensure the reaction conditions are tightly controlled. The product is then purified and packaged for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Chloro(2-methylpropan-1-olato)magnesium undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran.
Substitution Reactions: Often uses alkyl halides as substrates, with the reaction occurring under an inert atmosphere.
Coupling Reactions: Employs various electrophiles, such as alkyl halides or aryl halides, in the presence of a catalyst.
Major Products
Nucleophilic Addition: Produces secondary or tertiary alcohols.
Substitution Reactions: Forms new carbon-carbon bonds, resulting in substituted organic compounds.
Coupling Reactions: Generates complex organic molecules with extended carbon chains.
Scientific Research Applications
Chloro(2-methylpropan-1-olato)magnesium is utilized in a wide range of scientific research applications, including:
Organic Synthesis: Used to create complex organic molecules through various reactions.
Pharmaceutical Research: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Involved in the production of polymers and other advanced materials.
Biological Studies: Used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism by which Chloro(2-methylpropan-1-olato)magnesium exerts its effects involves the formation of a highly reactive magnesium-carbon bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile being targeted.
Comparison with Similar Compounds
Chloro(2-methylpropan-1-olato)magnesium can be compared with other Grignard reagents, such as:
- Methylmagnesium chloride
- Phenylmagnesium bromide
- Ethylmagnesium bromide
Uniqueness
What sets this compound apart is its specific reactivity due to the presence of the 2-methylpropan-1-olato group. This group influences the compound’s steric and electronic properties, making it suitable for particular reactions where other Grignard reagents might not be as effective.
Similar Compounds
- Methylmagnesium chloride : Used for similar nucleophilic addition reactions but with different reactivity.
- Phenylmagnesium bromide : Often employed in the synthesis of aromatic compounds.
- Ethylmagnesium bromide : Utilized in various organic synthesis reactions with different selectivity.
Properties
CAS No. |
69704-17-2 |
|---|---|
Molecular Formula |
C4H9ClMgO |
Molecular Weight |
132.87 g/mol |
IUPAC Name |
magnesium;2-methylpropan-1-olate;chloride |
InChI |
InChI=1S/C4H9O.ClH.Mg/c1-4(2)3-5;;/h4H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
IXUQHZKXQCGDFB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[O-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


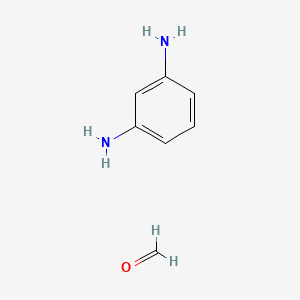
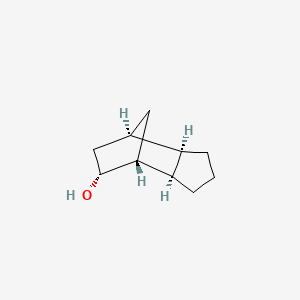
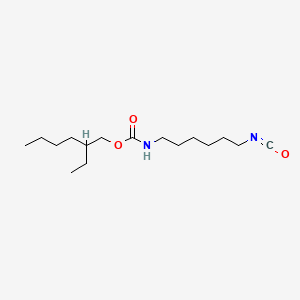
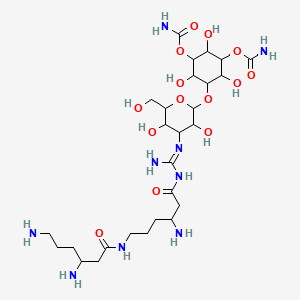

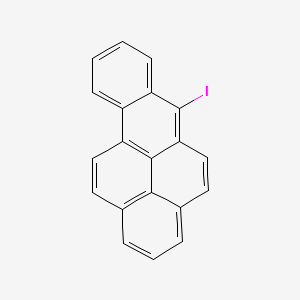
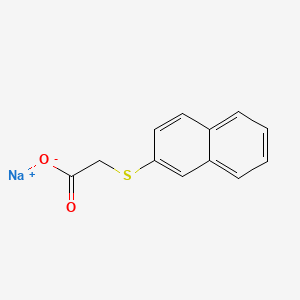
![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
